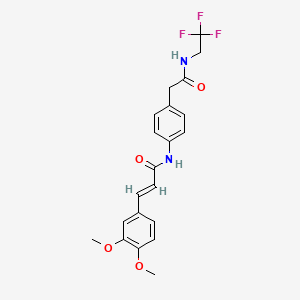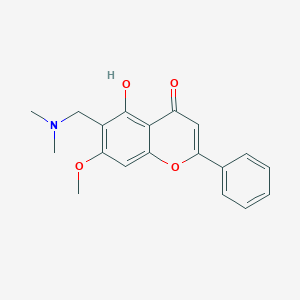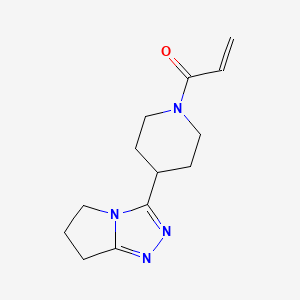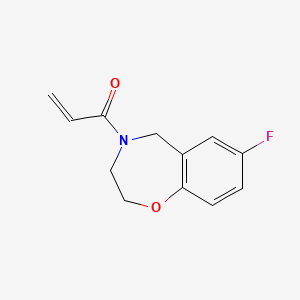
(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a chiral molecule that is part of the cyclobutane family, characterized by a four-membered ring structure. This particular compound includes a benzyloxy substituent and two methyl groups, which contribute to its stereochemistry and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related cyclobutane derivatives and their synthesis, molecular structure, and chemical properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring and the need for stereochemical control. Paper describes an efficient synthetic route for a benzocyclobutane derivative, which involves the racemization of an undesired enantiomer and resolution with a chiral amine. This process could potentially be adapted for the synthesis of (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol by modifying the starting materials and reaction conditions to introduce the benzyloxy group and control the stereochemistry at the relevant centers.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is crucial for their chemical behavior. Paper discusses the molecular and crystal structure of a related compound determined by X-ray diffraction, highlighting the importance of stereochemistry in the dimerization process. The centrosymmetric nature of the molecule in the study suggests that similar stereochemical considerations would be important for (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, particularly in terms of its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, often influenced by their strained ring system and substituents. Paper explores the synthesis of 1,3-dimethylidenecyclobutanes with different substituents, which can undergo redox reactions. Although not directly related to the compound of interest, this paper suggests that (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol may also participate in redox reactions, and its benzyloxy group could influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are determined by their molecular structure. While the papers provided do not specifically address the properties of (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, they do offer insights into related compounds. For example, the presence of electron-donating or withdrawing groups can affect the photophysical properties, as mentioned in paper . This implies that the benzyloxy group in the compound of interest could similarly affect its properties, such as solubility, boiling point, and reactivity under light exposure.
科学的研究の応用
Enantioselective Synthesis and Applications in Drug Development
(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a crucial intermediate in the enantioselective synthesis of various compounds. For example, it plays a significant role in the synthesis of (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir, an efficacious anti-AIDS drug. This synthesis process, which begins with sodium erythorbate, involves 14 steps of functional group manipulations, highlighting its complexity and importance in medicinal chemistry (Ikunaka et al., 2002).
Structural Analysis and Crystallography
The compound's structural features are also of significant interest. For instance, the molecular and crystal structure of related compounds, such as methyl(±)-2-((1R,3R)-3-{2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, have been determined using single crystal X-ray diffraction. These studies are crucial for understanding the compound's physical and chemical properties, which can be essential for its application in various fields (Makaev et al., 2006).
Applications in Photochemistry
The compound and its derivatives are also explored in photochemistry. For example, photochemical reactions involving similar compounds have been studied, such as the irradiation of 1,5-anhydro-4,6-O-benzylidene-1,2-dideoxy-D-threo-hex-1-en-3-ulose in 2,3-dimethylbut-2-ene. These studies contribute to the understanding of photochemical behaviors and potential applications in this field (Collins & Whitton, 1973).
Synthesis of Novel Compounds
Furthermore, this compound serves as a starting material or intermediate in the synthesis of various novel compounds. For instance, synthesis and crystal structure analysis of compounds like 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea have been conducted, showcasing its versatility and importance in organic synthesis (Yin et al., 2012).
特性
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWKWODHKPZTO-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OCC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)


![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)
![2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2523948.png)
![2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2523951.png)

![4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523953.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2523954.png)

